2-Imino-4-methylpiperidine acetate 2-Imino-4-methylpiperidine acetate 2-Imino-4-methylpiperidine is a potent, general NOS inhibitor. It exhibits IC50 values of 0.1, 1.1, and 0.2 µM for inhibition of human iNOS, eNOS, and nNOS, respectively, at an arginine concentration of 30 µM.

Brand Name: Vulcanchem
CAS No.: 165383-72-2
VCID: VC0014092
InChI: InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4)
SMILES: CC1CCN=C(C1)N.CC(=O)O
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

2-Imino-4-methylpiperidine acetate

CAS No.: 165383-72-2

Cat. No.: VC0014092

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-Imino-4-methylpiperidine acetate - 165383-72-2

Specification

Description 2-Imino-4-methylpiperidine is a potent, general NOS inhibitor. It exhibits IC50 values of 0.1, 1.1, and 0.2 µM for inhibition of human iNOS, eNOS, and nNOS, respectively, at an arginine concentration of 30 µM.

CAS No. 165383-72-2
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name acetic acid;4-methyl-2,3,4,5-tetrahydropyridin-6-amine
Standard InChI InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4)
Standard InChI Key QNJYWSIQJFUBOR-UHFFFAOYSA-N
SMILES CC1CCN=C(C1)N.CC(=O)O
Canonical SMILES CC1CCN=C(C1)N.CC(=O)O
Appearance Assay:≥98%A crystalline solid

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